1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-Chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl chloride and 3-methyl-4-phenyl-1H-pyrazole.
Reaction Conditions: The reaction between 3-chlorobenzoyl chloride and 3-methyl-4-phenyl-1H-pyrazole is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
1-(3-Chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NH3). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
Scientific Research Applications
1-(3-Chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation.
Pathways Involved: The compound may interfere with signaling pathways, such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chlorobenzoyl)-3-phenylthiourea and 1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester share structural similarities.
Uniqueness: The presence of the pyrazole ring and the specific substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-11-15(12-6-3-2-4-7-12)16(19)21(20-11)17(22)13-8-5-9-14(18)10-13/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZQJPRIYFMRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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